molecular formula C20H22N2OS B2911204 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851804-31-4

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B2911204
CAS No.: 851804-31-4
M. Wt: 338.47
InChI Key: GGTGHPYHCAKKCZ-UHFFFAOYSA-N
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Description

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic imidazoline derivative of significant interest in pharmaceutical and agrochemical research. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a key pharmacophore in many bioactive molecules, which is substituted at the 1-position with a p-tolyl methanone group and at the 2-position with a (2,5-dimethylbenzyl)thio ether chain . The specific stereoelectronic properties imparted by this unique structure make it a valuable scaffold for developing new therapeutic agents and for fundamental biochemical studies. The primary research applications of this compound are derived from its structural similarity to other documented bioactive imidazoline derivatives. Compounds within this class have demonstrated a range of biological activities, including potential antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal effects . Furthermore, the imidazoline ring is a common feature in molecules with vasoconstrictive activity, sharing structural similarities with known adrenergic agonists like xylometazoline and naphazoline . This suggests potential research value in neuroscientific and cardiovascular studies. The presence of the thioether linkage and the aromatic systems also positions this compound as a versatile intermediate for further chemical modification, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets . While the precise mechanism of action for this specific compound is an area of ongoing research, it is understood that imidazoline derivatives can interact with multiple biochemical pathways . Their biological effects are often mediated through interactions with specific enzyme systems or cellular receptors, potentially leading to the disruption of microbial cell membranes or the modulation of inflammatory pathways . Researchers can utilize this compound as a key building block in drug discovery, for synthesizing novel derivatives, or as a probe for investigating new biological targets. This product is provided for laboratory research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle all chemicals with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-5-8-17(9-6-14)19(23)22-11-10-21-20(22)24-13-18-12-15(2)4-7-16(18)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGHPYHCAKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a derivative of imidazole and has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound can be synthesized through various methods, typically involving the reaction of 2,5-dimethylbenzyl thiol with imidazole derivatives. Its chemical structure is characterized by the presence of a thioether group and an imidazole ring, contributing to its biological properties.

Chemical Formula

  • Molecular Formula : C₁₂H₁₇ClN₂S
  • Molecular Weight : 256.8 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various substituted imidazoles for their antifungal, antibacterial, and anticancer activities. The results showed that the antifungal activity was notably higher than that of antibacterial and anticancer activities .

Table 1: Biological Activities of Imidazole Derivatives

Activity TypeObserved ActivityReference
AntifungalHigh efficacy against fungi
AntibacterialModerate efficacy
AnticancerLower efficacy

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that it may interact with biological targets similar to other imidazole derivatives. These compounds often affect multiple biochemical pathways due to their structural versatility.

Toxicity Assessment

The toxicity of this compound has been assessed using the Brine-Shrimp lethality assay, which is a standard method for evaluating the potential toxicity of chemical compounds. The results indicated that while some derivatives were effective against pathogens, they also exhibited varying degrees of toxicity .

Case Studies

Several studies have investigated the biological activity of related imidazole compounds:

  • Antifungal Efficacy : A study demonstrated that certain imidazole derivatives had significant antifungal activity against Candida species. The most effective compounds were those with specific substitutions on the imidazole ring .
  • Cardiovascular Effects : Another investigation into imidazoline derivatives revealed their potential as antihypertensive agents through their action on imidazoline binding sites and adrenergic receptors .
  • Anticancer Properties : Research has shown that some substituted imidazoles exhibit anticancer effects by inducing apoptosis in cancer cell lines. The effectiveness varied based on the substituents present on the imidazole ring.

Table 2: Summary of Case Studies on Imidazole Derivatives

Study FocusKey FindingsReference
AntifungalEffective against Candida species
CardiovascularPotential antihypertensive effects
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

The compound 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule with significant potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its unique structural features that may interact with biological targets.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The presence of the urea moiety in this compound suggests potential inhibition of cancer cell proliferation. A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells, making them promising candidates for further development .

Neuroprotective Effects

The benzofuran structure is known for neuroprotective effects. Compounds similar to this have shown efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents .

Antidepressant Properties

Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a proposed mechanism .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes.

Receptor Binding Studies

Binding affinity studies have shown that this compound may interact with serotonin receptors, potentially influencing mood and anxiety levels. This interaction could lead to the development of new antidepressants or anxiolytics .

Enzyme Inhibition

Research has indicated that compounds containing benzofuran and urea moieties can inhibit specific enzymes involved in metabolic pathways linked to cardiovascular diseases. This suggests a dual role in both neuroprotection and cardiovascular health .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against neurodegeneration
AntidepressantPotential modulation of serotonin receptors
Enzyme InhibitionInhibits enzymes related to cardiovascular health

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of related benzofuran compounds. The results indicated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the benzofuran structure can enhance anticancer activity.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a derivative of this compound was tested for its ability to prevent neuronal death induced by amyloid-beta peptides. The results showed a marked reduction in cell death, suggesting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with three structurally related derivatives:

Compound Name Core Structure Substituents/Modifications Biological Activity (If Reported) Synthesis Route
(2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone 4,5-Dihydroimidazole 2,5-Dimethylbenzylthio; p-tolyl methanone Not explicitly reported Nucleophilic substitution
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM) 4,5-Dihydroimidazole 2-Chlorobenzylthio Unknown Similar thiol-alkylation pathways
2-(Benzylthio)-4,5-diphenyl-1H-imidazole 1H-Imidazole (unsaturated) Benzylthio; 4,5-diphenyl Antibacterial screening performed Condensation with thiourea
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-pyrazol-3-ones 4,5-Dihydroimidazole + pyrazole Arylidene; 5-oxo; fused pyrazole Antimicrobial activity tested Microwave-assisted synthesis
Key Observations:

The p-tolyl methanone group distinguishes the target from simpler imidazole derivatives (e.g., QFM), likely enhancing hydrophobic interactions in biological systems.

Saturation vs. Unsaturation :

  • The saturated 4,5-dihydroimidazole core in the target compound may confer conformational rigidity compared to unsaturated analogues like 2-(benzylthio)-4,5-diphenyl-1H-imidazole .

Methodological Considerations in Comparative Studies

Comparative analyses of imidazole derivatives often rely on:

  • Spectroscopic Techniques : IR and NMR (as in ) to confirm substituent incorporation.
  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) to predict bioactivity, though such methods require validation against experimental data .
  • Thermodynamic Properties : For surfactant-like derivatives, critical micelle concentration (CMC) determination via tensiometry or spectrofluorometry (e.g., as in quaternary ammonium compounds ).

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